

# Introduction: A Versatile Intermediate in Modern Chemistry

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## Compound of Interest

Compound Name: 4-Chloro-3'-nitrobenzophenone

CAS No.: 62810-38-2

Cat. No.: B1606137

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**4-Chloro-3'-nitrobenzophenone** is a substituted aromatic ketone that serves as a pivotal intermediate in the landscape of fine chemical and pharmaceutical synthesis.<sup>[1]</sup> Characterized by a benzophenone core functionalized with both a chlorine atom and a nitro group, this compound's specific substitution pattern dictates its reactivity and makes it a valuable precursor for constructing more complex molecular architectures.<sup>[1]</sup> Typically appearing as a pale yellow crystalline powder, its role as a versatile building block is well-established, particularly in the creation of Active Pharmaceutical Ingredients (APIs).<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical identity, synthesis, analytical validation, applications, and safety protocols, tailored for researchers and professionals in drug development and organic synthesis.

## Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use in a laboratory or industrial setting. **4-Chloro-3'-nitrobenzophenone** is unambiguously identified by its CAS number, 56107-02-9.<sup>[2][3][4][5][6][7]</sup> The table below summarizes its key identifiers and physicochemical characteristics, compiled from various chemical data sources.

Identifier / Property	Value	Source(s)
CAS Number	56107-02-9	[2][3][4][6]
IUPAC Name	(4-Chloro-3-nitrophenyl) (phenyl)methanone	[2]
Other Names	3-Nitro-4- chlorobenzophenone, p- Chloro-m-nitrobenzophenone	[2]
Molecular Formula	C13H8ClNO3	[2][3][4]
Molecular Weight	261.66 g/mol	[2][3][6]
Appearance	Yellow to Light Orange Crystalline Powder	[2][3][5]
Melting Point	102 - 108 °C	[3][7]
Boiling Point	235 °C @ 13 mmHg	[6][7]
Solubility	Soluble in organic solvents such as Chloroform, DMSO, and Methanol (slightly).	[5][7]
Maximum UV Absorption (λ <sub>max</sub> )	260 nm	[6][7]
SMILES	<chem>C1=CC=C(C=C1)C(=O)C2=C C(=C(C=C2)Cl)[O-]</chem>	[7]
InChIKey	YBDBYPQFIMSFJW- UHFFFAOYSA-N	[7]

## Synthesis and Mechanistic Insight: The Friedel-Crafts Acylation Pathway

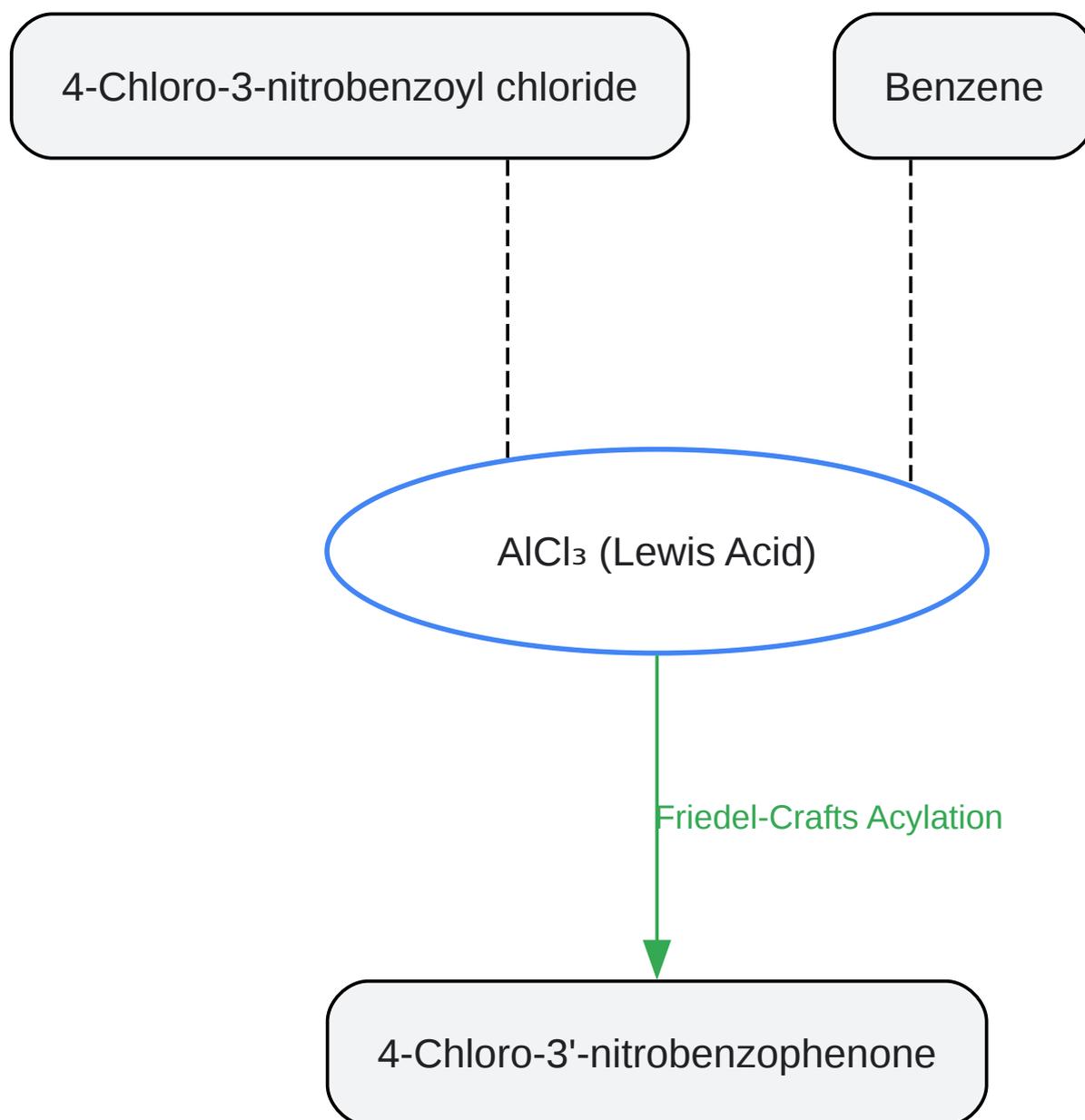
The predominant method for synthesizing **4-Chloro-3'-nitrobenzophenone** is through a Friedel-Crafts acylation reaction.[8] This classic electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[9]

[10] In this specific synthesis, 4-chloro-3-nitrobenzoyl chloride serves as the acylating agent, which reacts with benzene to yield the target molecule.[8]

The choice of a Lewis acid, typically anhydrous aluminum chloride ( $\text{AlCl}_3$ ), is critical. Its function is to coordinate with the acyl chloride, thereby generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich  $\pi$ -system of the benzene ring, leading to the formation of the new carbon-carbon bond and, ultimately, the benzophenone structure.[10] A patent describes a two-step process starting from 3-nitro-4-chlorobenzoic acid, which is first converted to the corresponding acyl chloride before the Friedel-Crafts reaction with benzene.[8]

## Visualizing the Synthesis: A Reaction Workflow

The following diagram illustrates the key transformation in the synthesis of **4-Chloro-3'-nitrobenzophenone** via the Friedel-Crafts acylation pathway.



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Caption: Friedel-Crafts acylation of benzene.

## Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is an illustrative procedure based on the principles of Friedel-Crafts acylation.<sup>[8][11]</sup> All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

- **Reaction Setup:** Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize evolved HCl gas).
- **Charging Reactants:** Charge the flask with anhydrous aluminum chloride ( $\text{AlCl}_3$ ) (1.3-1.5 molar equivalents) and an excess of dry benzene, which serves as both reactant and solvent.[8]
- **Cooling:** Cool the stirred suspension to 0-5 °C using an ice bath.
- **Addition of Acyl Chloride:** Dissolve 4-chloro-3-nitrobenzoyl chloride (1 molar equivalent) in a minimal amount of dry benzene and add it to the dropping funnel. Add this solution dropwise to the cooled  $\text{AlCl}_3$  suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.[8]
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 3 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography).[8]
- **Work-up and Quenching:** Cautiously quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic extracts.
- **Purification:** Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic phase over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Recrystallization:** The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a yellow powder.

## Analytical Characterization and Quality Control

Ensuring the purity and confirming the identity of synthesized **4-Chloro-3'-nitrobenzophenone** is paramount for its use in subsequent applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for assessing the purity of the compound.[2][12] It allows for the precise quantification of **4-Chloro-3'-nitrobenzophenone** and the detection of any impurities or starting materials.[12]
- Gas Chromatography (GC): Purity can also be determined by GC, often achieving levels greater than 98.0%.[6]
- Spectroscopy:
  - Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms. The obtained spectrum should be consistent with the structure of (4-Chloro-3-nitrophenyl)(phenyl)methanone.
  - Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the carbonyl (C=O) stretch of the ketone and the symmetric and asymmetric stretches of the nitro (NO<sub>2</sub>) group.[13]

## Applications in Research and Development

The primary application of **4-Chloro-3'-nitrobenzophenone** lies in its role as a key intermediate in organic synthesis, particularly within the pharmaceutical industry.

- Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various APIs.[1][2] The presence of the chloro and nitro groups provides reactive sites for further chemical modifications, such as nucleophilic substitution or reduction of the nitro group to an amine, enabling the construction of complex drug molecules.[1][14] It is specifically noted as an important intermediate in the preparation of compounds that can act as serine/threonine kinase inhibitors or as regulators for glucocorticoid receptor functions.[8]
- UV Absorber: Some sources suggest its potential use as a UV absorber in products like sunscreens, leveraging the benzophenone core's ability to absorb ultraviolet radiation.[5]

## Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling **4-Chloro-3'-nitrobenzophenone**.

- Hazards: The compound is classified as an irritant. Contact can irritate the skin, eyes, and respiratory tract.[2][15] It may be harmful if inhaled or swallowed.[16] When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride.[2]
- Handling:
  - Always handle in a well-ventilated area or a fume hood.[17]
  - Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[17][18]
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17]
  - Wash hands thoroughly after handling.[17]
- Storage:
  - Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][17]
  - Keep the container tightly closed and in its original packaging.[2][17] A recommended storage temperature is below 15°C in a dark place.[6]

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